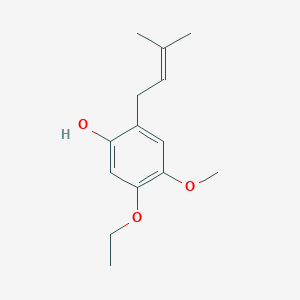
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is an organic compound with a complex structure that includes ethoxy, methoxy, and prenyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol typically involves multiple steps, starting with the preparation of the phenol ring and subsequent functionalization. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions to introduce the ethoxy and methoxy groups. The prenyl group can be introduced through a Friedel-Crafts alkylation reaction using a prenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the electrophile used.
科学研究应用
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ethoxy and methoxy groups can modulate the compound’s lipophilicity and reactivity. The prenyl group may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
- 2’-Hydroxychalcones
- Cinnamylphenols
- Hydroxycinnamic acids and derivatives
- Methoxyphenols
- Anisoles
- Aryl ketones
- Benzoyl derivatives
- Styrenes
- Phenoxy compounds
- Methoxybenzenes
Uniqueness
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups on the phenol ring, along with the prenyl group, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
83053-40-1 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
5-ethoxy-4-methoxy-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6,8-9,15H,5,7H2,1-4H3 |
InChI 键 |
UOIIZOIDAJMHQW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)O)CC=C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)




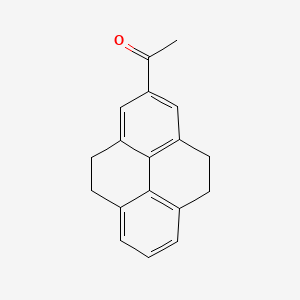
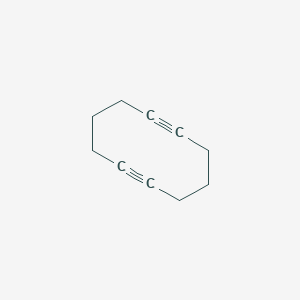
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
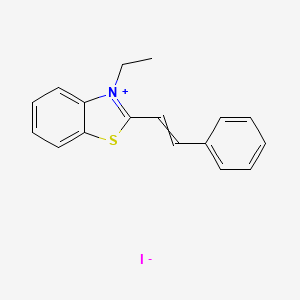
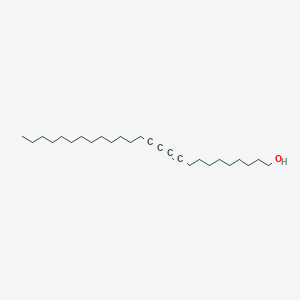
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
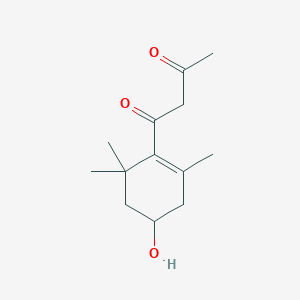
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
